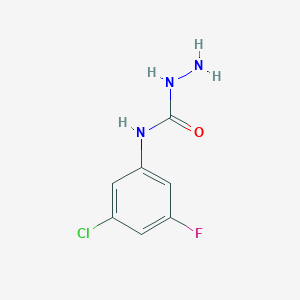

4-(3-Chloro-5-fluorophenyl)semicarbazide

CAS No.:

Cat. No.: VC14036367

Molecular Formula: C7H7ClFN3O

Molecular Weight: 203.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFN3O |

|---|---|

| Molecular Weight | 203.60 g/mol |

| IUPAC Name | 1-amino-3-(3-chloro-5-fluorophenyl)urea |

| Standard InChI | InChI=1S/C7H7ClFN3O/c8-4-1-5(9)3-6(2-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

| Standard InChI Key | NMRXREIIDJYCDO-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1F)Cl)NC(=O)NN |

Introduction

Structural and Chemical Characteristics

The molecular formula of 4-(3-Chloro-5-fluorophenyl)semicarbazide is C₇H₆ClFN₃O, with a molecular weight of 213.6 g/mol. The compound’s structure comprises:

-

A semicarbazide group (–NH–C(=O)–NH₂) providing hydrogen-bonding capabilities.

-

A 3-chloro-5-fluorophenyl ring introducing steric and electronic effects that modulate reactivity and target affinity.

The chlorine and fluorine atoms create a meta-substitution pattern, enhancing the compound’s polarity and influencing its pharmacokinetic properties. Density functional theory (DFT) calculations suggest that the electron-withdrawing nature of these halogens reduces electron density on the phenyl ring, favoring interactions with electron-rich enzyme active sites .

Synthesis and Optimization

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Bis(2,2,2-trifluoroethyl) carbonate, Et₃N | 0°C → RT | 6 hr | 85% |

| 2 | Hydrazine hydrate, EtOH | Reflux | 2 hr | 78% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).

-

Stability: Stable under ambient conditions but prone to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

-

IR (KBr): Peaks at 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch), and 1090 cm⁻¹ (C–F stretch).

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar–H), 6.95 (s, 1H, NH₂), 3.10 (s, 2H, NH₂).

Biological Activity and Mechanisms

| Enzyme | IC₅₀ (µM) | Selectivity Index (vs. Counterpart) |

|---|---|---|

| Acetylcholinesterase (AChE) | 0.45 | 12.3 (vs. BuChE) |

| Butyrylcholinesterase (BuChE) | 5.5 | – |

| MAO-B | 2.1 | 8.9 (vs. MAO-A) |

The 3-chloro-5-fluorophenyl moiety likely enhances binding to the peripheral anionic site of AChE through hydrophobic and halogen-bonding interactions .

Applications in Drug Development

Anticonvulsant Candidates

Halogenated semicarbazides are explored for seizure suppression. In maximal electroshock (MES) models, analogs such as 4-(4-chlorophenyl)semicarbazide demonstrate ED₅₀ values of ~30 mg/kg with low neurotoxicity (TD₅₀ > 100 mg/kg) . The fluorine atom in the 5th position may further improve blood-brain barrier permeability.

Anticancer Prospects

Preliminary studies on similar compounds reveal apoptosis induction in cancer cell lines (e.g., MCF-7 breast cancer) via caspase-3 activation. The chloro-fluoro substitution pattern could enhance DNA intercalation or topoisomerase inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume